1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol typically involves the reaction of cyclopropylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropyl and cyclobutanol moieties provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Similar structure but lacks the cyclobutanol moiety.
1-(Aminomethyl)cyclopropylpropan-2-ol: Similar structure with a different alkyl chain length.
1-(Aminomethyl)cyclopropylbutan-2-ol: Similar structure with a different alkyl chain length.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety. This unique structure provides specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8(2)3-6-10(8,12)9(7-11)4-5-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
UYWSFRRNPIIOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C2(CC2)CN)O)C |
Origin of Product |
United States |
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